beta-FXR antagonist 1

Description

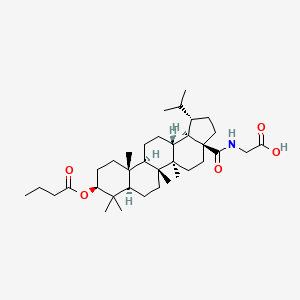

"Beta-FXR antagonist 1" (compound F6, GC71156) is an orally active, selective intestinal farnesoid X receptor (FXR) antagonist with an IC50 of 2.1 μM . FXR, a nuclear receptor regulating bile acid homeostasis and metabolic pathways, is a therapeutic target for cholestasis, metabolic disorders, and liver diseases. This compound’s selectivity for intestinal FXR suggests minimized systemic effects, making it a promising candidate for targeting gut-specific FXR pathways .

Properties

Molecular Formula |

C36H59NO5 |

|---|---|

Molecular Weight |

585.9 g/mol |

IUPAC Name |

2-[[(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27-,30+,33-,34+,35+,36-/m0/s1 |

InChI Key |

CLKCLHBPLVDIOB-WYNSFBPCSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of beta-FXR antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up the laboratory synthesis process, ensuring consistency and quality control through standardized protocols .

Chemical Reactions Analysis

Beta-FXR antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Impact on Glucose Metabolism

Studies have shown that antagonism of FXR signaling can improve glucose metabolism. For instance, research indicated that FXR deficiency led to increased glucagon-like peptide-1 (GLP-1) production, which enhances insulin secretion and improves glycemic control in models of obesity and type 2 diabetes . Beta-FXR antagonist 1 may mimic these effects by inhibiting FXR activity, thus promoting GLP-1 production.

Effects on Lipid Metabolism

This compound has been implicated in the modulation of lipid metabolism. In high-fat diet models, antagonism of intestinal FXR signaling has been associated with reduced hepatic lipid accumulation and improved metabolic profiles . This suggests that this compound could be beneficial in managing conditions like non-alcoholic fatty liver disease (NAFLD).

Microbiome Interactions

The gut microbiota plays a significant role in bile acid metabolism and FXR signaling. Research has demonstrated that certain strains of Lactobacillus can modulate FXR activity through bile salt hydrolase (BSH) activity, which may influence the efficacy of this compound . Understanding these interactions could enhance the therapeutic application of this compound by optimizing gut microbiota composition.

Data Table: Summary of Effects

Mechanism of Action

Beta-FXR antagonist 1 exerts its effects by binding to the farnesoid X receptor and inhibiting its activity. This inhibition disrupts the normal function of FXR in regulating gene expression related to bile acid, lipid, and glucose metabolism . The molecular targets of this compound include the DNA-binding domain of FXR and its co-regulators, which are essential for the transcriptional activity of FXR . By blocking these interactions, this compound can modulate various metabolic and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stigmasterol (Stig) and Stigmasterol Acetate (StigAc)

- Source and Mechanism : Stigmasterol, a soy-derived phytosterol, and its water-soluble derivative StigAc are natural FXR antagonists. StigAc suppresses FXR target genes (e.g., BSEP, SHP, FGF-19) in HepG2 cells and primary hepatocytes, with specificity for FXR and pregnane X receptor (PXR) .

- Unlike beta-FXR antagonist 1, StigAc also antagonizes PXR, reducing its specificity .

- Therapeutic Implications : Stigmasterol’s role in parenteral nutrition-associated cholestasis (PNAC) highlights its clinical relevance as a dietary FXR modulator. However, its dual PXR/FXR activity may complicate therapeutic applications compared to synthetic antagonists like this compound .

Structural and Functional Contrast with FXR Agonists

- MFA-1 (Merck FXR Agonist 1): A synthetic agonist (EC50 = 17 nM) with a steroidal scaffold, MFA-1 binds FXR via hydrophobic and polar interactions. Its analog MFA-2 (lacking a phenolic hydroxyl) shows 30-fold reduced activity, emphasizing structural sensitivity . Crystal structures reveal MFA-1’s binding mode differs from bile acids like 6-ethyl-CDCA, highlighting ligand diversity in FXR modulation .

- GW4064 and Fexaramine :

- Pharmacophore Models :

Mechanistic and Therapeutic Insights

- Selectivity : this compound’s intestinal specificity contrasts with StigAc’s systemic PXR/FXR effects, suggesting divergent clinical applications. Intestinal antagonism may reduce bile acid uptake, while hepatic FXR antagonists (e.g., StigAc) could modulate bile acid synthesis .

- Structural Requirements : Agonists like MFA-1 require precise hydrophobic/polar interactions for activation, whereas antagonists like this compound likely disrupt coactivator recruitment or stabilize inactive conformations .

- Therapeutic Potential: this compound’s oral activity and selectivity position it for metabolic disorders, while natural antagonists like StigAc may inform dietary interventions in cholestasis .

Biological Activity

The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. The compound beta-FXR antagonist 1 has emerged as a significant focus of research due to its potential therapeutic applications in metabolic diseases, particularly those involving the liver. This article discusses the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the activation of FXR. This inhibition can lead to altered gene expression related to bile acid synthesis and metabolism. FXR activation typically suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By antagonizing FXR, this compound may promote increased CYP7A1 expression, thereby enhancing bile acid production from cholesterol .

Biological Effects

The biological effects of this compound can be summarized as follows:

- Cholesterol Metabolism : Antagonism of FXR can lead to increased cholesterol conversion into bile acids, potentially reducing serum cholesterol levels.

- Lipid Homeostasis : Changes in lipid metabolism are observed due to altered transcriptional regulation of genes involved in lipid uptake and storage.

- Glucose Regulation : FXR antagonists may influence glucose metabolism, impacting insulin sensitivity and glucose production in the liver .

Table 1: Effects of this compound on Gene Expression

| Gene Name | Function | Effect of this compound |

|---|---|---|

| CYP7A1 | Bile acid synthesis | Increased expression |

| SHP | Regulator of CYP7A1 | Decreased expression |

| FGF19 | Bile acid signaling | Decreased expression |

| OATP1B1 | Hepatic uptake transporter | Increased expression |

Case Study 1: Impact on Liver Function

In a study examining the effects of this compound in mice, researchers found that treatment led to increased levels of bile acids in the liver and plasma. This was associated with enhanced hepatic cholesterol conversion rates. The study demonstrated that this compound effectively modulated FXR target genes, resulting in improved liver function markers compared to control groups treated with a vehicle .

Case Study 2: Effects on Metabolic Disorders

Another study investigated the role of this compound in a model of non-alcoholic steatohepatitis (NASH). The results indicated that administration of the antagonist significantly reduced liver fat accumulation and improved histological scores. These findings suggest that this compound may have therapeutic potential for treating metabolic disorders characterized by hepatic lipid accumulation .

Research Findings

Recent research highlights the significance of this compound in various metabolic pathways:

- Bile Acid Regulation : Inhibition of FXR leads to increased bile acid synthesis, which can help manage cholesterol levels.

- Lipid Metabolism : Enhanced expression of genes involved in lipid metabolism was observed, indicating potential benefits for conditions like dyslipidemia.

- Glucose Homeostasis : The compound showed promise in improving insulin sensitivity and regulating blood glucose levels in animal models .

Q & A

Q. What experimental models are used to evaluate the in vivo efficacy of beta-FXR antagonists?

Beta-FXR antagonists are typically tested in murine models with high-cholesterol diets to assess lipid metabolism modulation. For example, wild-type mice and FXR-null mice are compared to confirm FXR-specific activity. In wild-type mice, beta-FXR antagonists like guggulsterone reduce hepatic cholesterol levels, while no effect is observed in FXR-null mice, validating target specificity . Key metrics include liver cholesterol content, serum LDL levels, and bile acid profiles.

Q. What biochemical assays are standard for assessing FXR antagonism?

Core assays include:

- Binding affinity assays : Competitive binding studies using radiolabeled bile acids (e.g., H-labeled cholic acid) to measure displacement by antagonists.

- Transcriptional reporter assays : Luciferase-based systems in FXR-transfected cells (e.g., HepG2) to quantify suppression of FXR-driven gene expression (e.g., SHP, BSEP) .

- Bile acid sequestration assays : Measurement of antagonist effects on bile acid recycling via ileal bile acid binding protein (IBABP) downregulation .

Q. How are bile acid profiles analyzed to confirm FXR modulation?

Liquid chromatography-mass spectrometry (LC-MS) is used to quantify conjugated/unconjugated bile acids (e.g., T-β-MCA, β-MCA) in serum, liver, and intestinal samples. Increased levels of FXR-antagonistic bile acids (e.g., T-β-MCA) and decreased FXR-agonistic species (e.g., CA, CDCA) indicate successful target engagement .

Advanced Research Questions

Q. How can structural modifications tune a compound’s activity between FXR agonism and antagonism?

Minor substitutions in the ligand scaffold (e.g., steroidal backbone modifications) can reverse activity. For example, introducing a hydroxyl group at C6 in a steroidal antagonist converts it to a partial agonist. Computational docking studies (e.g., using FXR-LBD crystal structures) and in vitro SAR (structure-activity relationship) profiling are critical to identify key residues (e.g., H447, W466) involved in binding mode switching .

Q. How to resolve contradictions in in vivo efficacy data across studies?

Discrepancies often arise from:

- Genetic background differences : Use congenic mouse strains and validate FXR expression via qPCR/Western blot.

- Gut microbiota variability : Screen for bile salt hydrolase (BSH)-producing bacteria (e.g., Lactobacillus johnsonii) that deconjugate T-β-MCA, altering FXR antagonism .

- Diet composition : Standardize cholesterol content and bile acid precursors (e.g., cholic acid) in feed.

Q. What methods differentiate FXR antagonism from off-target effects?

- Knockout validation : Compare results in wild-type vs. FXR models .

- Transcriptomic profiling : RNA-seq of liver/ileum to confirm downregulation of FXR targets (e.g., FGF19, CYP7A1) without off-target pathway activation.

- Selective agonist rescue : Co-administer synthetic FXR agonists (e.g., obeticholic acid) to reverse antagonist effects .

Methodological Considerations

Q. How to design dose-response studies for beta-FXR antagonists?

- In vitro : Use a 10-point concentration range (1 nM–100 µM) in reporter assays, normalized to DMSO controls.

- In vivo : Administer orally at 10–100 mg/kg/day for 2–4 weeks, with terminal blood/liver collection for pharmacokinetic (AUC, ) and pharmacodynamic (gene expression, lipidomics) analyses .

Q. What statistical approaches are recommended for metabolomic data?

- Multivariate analysis : PCA or PLS-DA to cluster bile acid/lipid profiles by treatment group.

- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to LC-MS datasets to mitigate Type I errors .

Recent Advances and Challenges

Q. How do gut microbiota influence preclinical outcomes of beta-FXR antagonists?

Specific Lactobacillus strains (e.g., L. johnsonii) express BSH enzymes that deconjugate T-β-MCA, reducing intestinal FXR antagonism. Researchers should:

Q. What novel scaffolds are emerging for FXR modulation?

Non-steroidal chemotypes (e.g., benzimidazole derivatives) with nanomolar potency and improved metabolic stability are under development. Key strategies include:

- Fragment-based drug design : Screening fragment libraries against FXR-LBD.

- Hybrid agonists/antagonists : Dual-target ligands (e.g., FXR/PPAR modulators) to address metabolic syndrome comorbidities .

Data Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.